Octanoate de nickel

Vue d'ensemble

Description

Nickel is a hard, silvery-white metal that forms cubic crystals. It is malleable, ductile, and has superior strength and corrosion resistance . Nickel is an excellent conductor of heat and electricity and exhibits magnetic properties below 345°C .

Synthesis Analysis

Nickel and nickel oxide nanoparticles have been synthesized by green routes and characterized for impact of green chemistry on the properties and biological effects of nanoparticles . A new approach to the synthesis of nickel nitrogen-rich complexes by reacting a nickel salt with melted imidazole has also been proposed .Molecular Structure Analysis

Nickel forms a variety of complex structures. For instance, a neutral tetradentate ligand reacts with Ni (ClO4)2·6H2O and undergoes counterion exchange with PF−6 to give di- and tetranuclear complexes .Chemical Reactions Analysis

Nickel is soluble in dilute acids such as HCl or dilute H2SO4 to form a green color solution hexaaquanickel (II) ion ([Ni (H2O)6]2+) and hydrogen gas (H2) . Nickel also catalyzes a host of chemical reactions in a general method .Physical And Chemical Properties Analysis

Nickel is a fair conductor of heat and electricity and exhibits magnetic properties below 345°C . The physico-chemical properties of analogs ionic liquid such as viscosity, conductivity, density, and thermal stability are measured as a function of temperature and composition .Applications De Recherche Scientifique

Préparation de catalyseurs à base de nickel

L'octanoate de nickel est utilisé pour préparer des catalyseurs à base de nickel en utilisant de la silice modifiée à la niobie comme support . Ces catalyseurs sont souvent utilisés dans diverses réactions chimiques en raison de leur activité et de leur sélectivité élevées.

Traitement du pétrole brut lourd

L'this compound est impliqué dans le traitement du pétrole brut lourd de Qaiyarah, la petrolène en utilisant de l'éthanol comme solvant et réducteur . Ce processus contribue à améliorer la qualité et l'utilisabilité du pétrole brut.

Synthèse de nanoparticules de nickel

Des nanoparticules de nickel d'une taille de 1 à 100 nm sont synthétisées à l'aide d'this compound . Ces nanoparticules ont de larges applications dans divers domaines comme l'électronique, la médecine et le stockage d'énergie.

Miscibilité des solvants

L'this compound est miscible avec plusieurs solvants tels que l'éthanol, le chloroforme, l'acétonitrile, l'éther, le disulfure de carbone, l'éther de pétrole et l'acide acétique glacial . Cette propriété le rend utile dans divers procédés chimiques où la miscibilité des solvants est requise.

Utilisation en organométallique

L'this compound est utilisé dans le domaine de l'organométallique . Les composés organométalliques sont utilisés en recherche et en laboratoire pour une variété d'applications, y compris comme catalyseurs, dans les produits pharmaceutiques et dans la science des matériaux.

Applications en matière de risques et de sécurité

L'this compound présente plusieurs mentions de danger associées, notamment le risque de provoquer des allergies ou des symptômes d'asthme ou des difficultés respiratoires en cas d'inhalation . Cette information est cruciale pour sa manipulation et son utilisation sûres en recherche et dans les applications industrielles.

Mécanisme D'action

Target of Action

Nickel dioctanoate, a compound of nickel, primarily targets the biochemical pathways in organisms. It interacts with various enzymes and proteins within these pathways . The unique properties of nickel facilitate the activation of traditionally inert substrates .

Mode of Action

Nickel dioctanoate interacts with its targets through various mechanisms. One of the key interactions involves single-electron transfer pathways and organic radical intermediates . The sequence of electrophile and nucleophile activation may be system dependent, leading to two possible pathways .

Biochemical Pathways

Nickel dioctanoate affects several biochemical pathways. It plays a crucial role in nickel-catalyzed cross-coupling reactions, which have expanded the chemical space of accessible structures and enabled new synthetic disconnections . Nickel dioctanoate also influences the oxidative stress pathways, genomic DNA damage pathways, and certain transcription factors related to corresponding signal transduction pathways .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability

Result of Action

The molecular and cellular effects of nickel dioctanoate’s action involve oxidative stress, genomic DNA damage, and the regulation of gene expression . Nickel dioctanoate can produce free radicals, leading to oxidative stress and potential cell damage . It can also cause genomic DNA damage and influence the regulation of gene expression by activating certain transcription factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of nickel dioctanoate. Nickel is a transition element extensively distributed in the environment, air, water, and soil. It may derive from natural sources and anthropogenic activity . The extensive use of nickel in various industries or its occupational exposure is definitely a matter of serious impact on human health . Therefore, the environmental context plays a significant role in the action of nickel dioctanoate.

Safety and Hazards

Orientations Futures

Propriétés

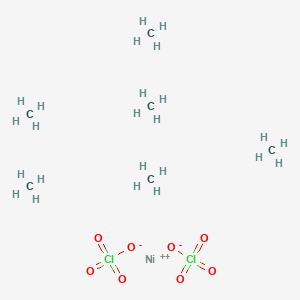

IUPAC Name |

nickel(2+);octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Ni/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTHIMLUHWEZOM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-07-2 (Parent) | |

| Record name | Octanoic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004995919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90890593 | |

| Record name | Nickel dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Commercial product: Green liquid with an odor of petroleum; [Alfa Aesar MSDS] | |

| Record name | Nickel(II) octanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

4995-91-9 | |

| Record name | Octanoic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004995919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel(2+) octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper indicates that nickel dioctanoate exhibits a lower diffusion rate across skin compared to nickel chloride. Why is this significant in the context of nickel allergy?

A1: While nickel dioctanoate demonstrates slower diffusion across the skin compared to nickel chloride, the research highlights a crucial point: a significant amount of nickel from the dioctanoate remains retained within the skin tissue []. This retention is particularly concerning because contact allergy arises from the interaction of nickel with the viable layers of the skin, not just from its penetration through the surface.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)

![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)